3-phenylpent-2-enoic acid
CAS No.:
Cat. No.: VC15733920
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12O2 |
---|---|
Molecular Weight | 176.21 g/mol |
IUPAC Name | 3-phenylpent-2-enoic acid |
Standard InChI | InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13) |
Standard InChI Key | STAOMSFSFGPGFQ-UHFFFAOYSA-N |
Canonical SMILES | CCC(=CC(=O)O)C1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-phenylpent-2-enoic acid is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol [PubChem]. Its IUPAC name is (E)-3-phenylpent-2-enoic acid, reflecting the trans configuration of the double bond between carbons 2 and 3. Key structural features include:
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A conjugated π-system extending from the phenyl ring through the α,β-unsaturated carboxylic acid moiety
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Stereochemical variability at the double bond (E/Z isomerism)
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Acid dissociation constant (pKa) typical of α,β-unsaturated acids (~4.5–5.0)
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂O₂ |
Molecular Weight | 176.21 g/mol |
Melting Point | 98–102°C (literature) |
Boiling Point | 285°C (estimated) |
LogP (Octanol-Water) | 2.38 |
Solubility | Slightly soluble in water; soluble in polar organic solvents |
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves aldol condensation between benzaldehyde and butyraldehyde derivatives under basic conditions, followed by oxidative workup:
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Aldol Adduct Formation:
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Dehydration:
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Purification:
Recrystallization from ethanol/water mixtures yields >95% purity.
Industrial Manufacturing Considerations
Scale-up challenges include:
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Minimizing Z-isomer formation during dehydration
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Catalyst recycling in continuous flow systems
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Waste management of chromium-based oxidizing agents
Chemical Reactivity Profile
Electrophilic Additions
The α,β-unsaturated system undergoes characteristic reactions:
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Michael Addition | Amines, thiols | β-Substituted derivatives |
Diels-Alder | Dienes, heat | Bicyclic adducts |
Epoxidation | mCPBA | Epoxy acid derivatives |
Redox Transformations
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Reduction:
(Full hydrogenation yields saturated analog) -
Oxidation:
Ozonolysis produces phenylacetic acid and propionic acid fragments.
Industrial and Research Applications
Polymer Chemistry
Serves as:
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Monomer for conjugated conducting polymers
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Crosslinking agent in epoxy resins
Pharmaceutical Intermediates
Key precursor for:
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NSAID derivatives
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Retinoid analogs
Hazard Category | Precautionary Measures |
---|---|
Skin Irritation | Nitrile gloves, face shield |
Respiratory Hazards | Fume hood, N95 respirator |
Environmental Impact | Neutralize wastewater to pH 6–8 |
Future Research Directions
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Development of asymmetric synthesis methods for enantiopure forms
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Structure-activity relationship (SAR) studies for optimized bioactivity
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Nanocarrier formulations to enhance bioavailability
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